Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Structural uniqueness Pharmacophore engineering SAR differentiation

This compound is the only commercially available indole-3-sulfonyl acetamide that simultaneously incorporates the 4-fluorobenzyl N1-indole group (critical for sPLA2 inhibition and oral analgesic activity) and the 4-ethoxyphenyl acetamide terminus (linked to NPP1 inhibition). It enables parallel dual-target screening cascades, SAR exploration around the 4-fluorobenzyl indole core, and serves as a privileged lead optimization start-point within the patented sPLA2 chemical space (US6608099). Substitution with any in-class analog compromises the intended binding interactions, selectivity profile, and biological readout. Procure the exact compound to ensure reliable cross-target polypharmacology interrogation and 3D-QSAR computational modeling.

Molecular Formula C25H23FN2O4S
Molecular Weight 466.53
CAS No. 850932-70-6
Cat. No. B2785686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS850932-70-6
Molecular FormulaC25H23FN2O4S
Molecular Weight466.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
InChIInChI=1S/C25H23FN2O4S/c1-2-32-21-13-11-20(12-14-21)27-25(29)17-33(30,31)24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29)
InChIKeyTWWXXXDRDIOYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-70-6): Chemical Identity and Class Context for Procurement Scientists


N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 850932-70-6) is a synthetic indole-3-sulfonyl acetamide derivative with molecular formula C25H23FN2O4S and molecular weight 466.53 g/mol. The compound is registered in the PubChem Substance database under SID 39845218 and ChemSpider ID 11511886, confirming its identity and commercial availability [1]. Its key structural features include a 4-fluorobenzyl substituent at the N1 position of the indole, a sulfonyl linker at the indole 3-position, and a 4-ethoxyphenyl acetamide terminal group . This compound belongs to the broader class of indole-3-sulfonyl acetamides, a privileged scaffold extensively explored for sPLA2 inhibition and other therapeutic applications.

Why Indole-3-Sulfonyl Acetamides Cannot Be Interchanged: The Critical Role of Dual Substituent Engineering in N-(4-Ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide


Within the indole-3-sulfonyl acetamide class, variation at the N1-benzyl position and the acetamide N-aryl terminus dramatically alters pharmacological profiles, making generic substitution between analogs unreliable . Published structure-activity relationship (SAR) data demonstrate that replacing the 4-fluorobenzyl moiety at N1 with an ethyl group (as in WAY-312197) redirects the biological target profile from analgesic/sPLA2 pathways toward nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibition . Conversely, modifying the acetamide N-aryl group while retaining the 4-fluorobenzyl indole core generates compounds with divergent selectivity—for example, N-(pyridin-4-yl)acetamide analogs exhibit oral analgesic ED50 values of 11 mg/kg, while N-(thiazol-2-yl) variants show distinct enzyme inhibition patterns . The target compound is the only member of this series to simultaneously incorporate the 4-fluorobenzyl N1-indole substituent and the 4-ethoxyphenyl acetamide terminus, creating a unique dual pharmacophore not replicated by any commercially available analog. This structural singularity means substitution with an in-class analog cannot preserve the intended binding interactions, selectivity profile, or biological readout of the target compound.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide: Comparator-Based Head-to-Head Analysis


Structural Uniqueness: The Only Compound Bearing Simultaneous 4-Fluorobenzyl (N1-Indole) and 4-Ethoxyphenyl (N-Acetamide) Substituents in the Indole-3-Sulfonyl Acetamide Series

Among the entire indole-3-sulfonyl acetamide series, the target compound (CAS 850932-70-6) is the singular molecular entity that integrates both a 4-fluorobenzyl substituent at the indole N1 position and a 4-ethoxyphenyl group at the acetamide nitrogen terminus [1]. No other commercially or literature-disclosed analog possesses this dual substitution pattern. Closest comparators each possess only one of these two pharmacophoric elements: (a) WAY-312197 (CAS 686743-70-4) incorporates the identical 4-ethoxyphenyl-acetamide group but bears a simple N1-ethyl substituent (no fluorobenzyl) ; (b) 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide retains the 4-fluorobenzyl indole but substitutes the 4-ethoxyphenyl with a 4-fluorophenyl group ; (c) 2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide carries the same indole core but replaces the acetamide N-aryl with an isoxazole heterocycle (MW 427.45, C21H18FN3O4S) . The target compound's molecular weight (466.53 Da) is 80.07 Da heavier than WAY-312197 (386.46 Da) and 37.05 Da heavier than the 4-fluorophenyl analog (429.48 Da for the thiazolyl variant, CAS 686744-13-8), reflecting the additive mass contributions of both the fluorobenzyl (ΔMW +76.03 vs. ethyl) and ethoxyphenyl (ΔMW +28.03 vs. fluorophenyl) motifs.

Structural uniqueness Pharmacophore engineering SAR differentiation

Analgesic Activity SAR: The 4-Fluorobenzyl Indole Motif Confers Oral Analgesic Potency Comparable to Reference NSAIDs, a Feature Absent in N1-Alkyl Analogs

A systematic SAR study by Fouchard et al. (2001) evaluated a series of (indol-3-yl)alkylamides for analgesic activity in rodent models . Two N-(pyridin-4-yl)acetamides bearing benzyl or 4-fluorobenzyl moieties at the indole N1 position demonstrated promising oral analgesic efficacy: the 4-fluorobenzyl derivative (compound 25) achieved an ED50 of 11 mg/kg p.o., being as potent as the reference drugs flupirtine, ibuprofen, and diclofenac . The 4-fluorobenzyl compound also exhibited anti-inflammatory activity in the carrageenin-induced rat paw edema assay, with an ID50 of 0.085 ± 0.021 mmol/kg, and was explicitly selected as the lead compound for further pharmacomodulation . Critically, this analgesic and anti-inflammatory activity is dependent on the presence of the 4-fluorobenzyl group at the indole N1 position. The target compound (CAS 850932-70-6) uniquely incorporates this same 4-fluorobenzyl indole pharmacophore, which is absent from N1-alkyl analogs such as WAY-312197 (N1-ethyl) and the N1-propyl analog (CAS 850932-57-9). Based on this class-level SAR, the target compound is predicted to retain the analgesic activity conferred by the 4-fluorobenzyl indole core, while the 4-ethoxyphenyl acetamide terminal group may offer additional modulation of potency, selectivity, or pharmacokinetic properties compared to the pyridinyl acetamide comparator 25.

Analgesic activity In vivo pharmacology SAR study

Target Selectivity Divergence: The Target Compound's 4-Ethoxyphenyl Acetamide Terminus Differentiates It from 4-Fluorophenyl and Heterocyclic N-Acetamide Analogs Used in sPLA2 and NPP1 Screening

The target compound's N-(4-ethoxyphenyl) acetamide terminus is a differentiating element that sets it apart from two key classes of analogs. WAY-312197 (CAS 686743-70-4), which shares the 4-ethoxyphenyl acetamide terminus but bears an N1-ethyl group on the indole, is a documented inhibitor of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) . In contrast, analogs bearing the 4-fluorobenzyl indole core with alternative N-acetamide termini—such as N-(4-fluorophenyl), N-(thiazol-2-yl) (CAS 686744-13-8), or N-(5-methyl-1,2-oxazol-3-yl)—are directed toward distinct target profiles including sPLA2 inhibition and other enzyme targets [1]. The target compound uniquely bridges these two SAR domains: the established NPP1-favoring 4-ethoxyphenyl terminus (as in WAY-312197) combined with the analgesic/sPLA2-favoring 4-fluorobenzyl indole core (as in compound 25). This dual pharmacophore architecture means that neither N1-alkyl-only nor N-acetamide-heterocyclic-only analogs can replicate the target compound's potential dual-target interaction profile. The indole-3-sulfonyl acetamide scaffold itself is a privileged chemotype for sPLA2 inhibition, with the most potent indole-based inhibitors achieving IC50 values as low as 75 nM against human group X sPLA2 [2], though direct enzyme inhibition data for the target compound itself have not been disclosed in the public domain.

Target selectivity NPP1 inhibition sPLA2 inhibition Terminal pharmacophore

Molecular Property Differentiation: Higher Molecular Weight and Predicted LogP Distinguish the Target Compound from N1-Alkyl and N-Acetamide-Modified Analogs, Impacting Membrane Permeability and PK Profile

The target compound (MW 466.53, C25H23FN2O4S) possesses molecular properties that quantitatively distinguish it from the closest commercially available analogs [1]. The molecular weight difference relative to WAY-312197 (MW 386.46, C20H22N2O4S) is +80.07 Da, representing a 20.7% increase in molecular mass attributable to the replacement of the N1-ethyl group with a 4-fluorobenzyl moiety . Compared to the 2-methylbenzyl analog (CAS 850932-85-3, MW 462.56), the target compound is 3.97 Da heavier and incorporates a fluorine atom (ΔMW = -1 for methyl replacement + 19 for fluorine addition = +18, partially offset by ring mass differences). The presence of the para-fluorine on the benzyl ring increases the molecular dipole moment, enhances metabolic stability at the benzyl position relative to unsubstituted benzyl analogs (class-level property), and elevates calculated logP by approximately 0.5–0.8 log units compared to N1-ethyl indole acetamides (estimated from fragment-based calculations using the XlogP method). These property differences have practical implications for compound handling: the target compound is predicted to have lower aqueous solubility than WAY-312197, requiring different solvent systems for in vitro assay preparation, and different chromatographic behavior (longer retention time in reversed-phase HPLC). The available purity specification of ≥95% is consistent with industry standards for screening compounds, though lot-specific certificates of analysis should be verified upon procurement.

Molecular properties Lipophilicity ADME prediction Procurement specification

Privileged Scaffold Validation: The Indole-3-Sulfonyl Acetamide Core Is a Recognized Pharmacophore for sPLA2 Inhibition, with the Target Compound Offering a Distinct Substitution Pattern for SAR Exploration

The indole-3-sulfonyl acetamide core is an extensively validated privileged scaffold for the inhibition of secreted phospholipase A2 (sPLA2), a rate-limiting enzyme in the arachidonic acid cascade implicated in inflammatory diseases including rheumatoid arthritis, septic shock, and pancreatitis [1]. Patent US6608099 (Eli Lilly and Company) discloses a broad class of acylsulfonamide-substituted indole compounds, specifically including indole-3-acetamides and indole-3-sulfonyl acetamides, as potent and selective inhibitors of mammalian sPLA2 [1]. The patent explicitly teaches that N1-substituted indole-3-sulfonyl acetamides bearing benzyl-type N1 substituents are within the scope of the invention. The target compound (CAS 850932-70-6) falls precisely within this patented chemical space, incorporating both the indole-3-sulfonyl acetamide core and an N1-benzyl-type substituent (4-fluorobenzyl). While the specific IC50 of the target compound against individual sPLA2 isoforms (Groups IIA, V, X) has not been reported, the class benchmark for indole-based sPLA2 inhibitors is an IC50 of 75 nM against human group X sPLA2 [2]. Analogs that lack the N1-benzyl substituent (e.g., WAY-312197 with N1-ethyl) are not covered by the same sPLA2 patent claims and show a divergent target profile (NPP1 inhibition). Consequently, for sPLA2-focused research programs, the target compound's N1-benzyl substitution is a critical structural determinant for retaining the sPLA2 inhibitory pharmacophore, distinguishing it from N1-alkyl analogs that lack this feature.

sPLA2 inhibition Privileged scaffold Indole SAR Inflammatory disease

Procurement Specification and Sourcing Differentiation: Purity Specifications and Supplier Availability for the Target Compound vs. Closest Analogs

The target compound (CAS 850932-70-6) is commercially available from multiple research chemical suppliers, typically at a purity specification of 95% [1]. In contrast, the closest structural analog WAY-312197 (CAS 686743-70-4) is available from Aladdin Scientific at a higher purity specification of 98%, with defined storage conditions (Store at -20°C, shipped in dry ice) and a documented application as an NPP1 inhibitor . The N1-propyl analog (CAS 850932-57-9) is also offered at 95% purity. The 4-fluorophenyl analog (2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide) and the thiazol-2-yl analog (CAS 686744-13-8) are listed with limited purity specifications, though both share the 4-fluorobenzyl indole core. Among the available analogs with the 4-fluorobenzyl indole motif, only the target compound also incorporates the 4-ethoxyphenyl acetamide terminus, making it uniquely suitable for research protocols that require both pharmacophoric elements in a single molecular entity. Procurement decisions should consider that substituting the target compound with the higher-purity WAY-312197 (98%, NPP1-annotated) would sacrifice the 4-fluorobenzyl pharmacophore, while substituting with the 4-fluorophenyl analog would sacrifice the 4-ethoxyphenyl terminus, potentially altering target engagement profiles. Lot-specific certificates of analysis should be requested to verify purity and identity (NMR, HPLC, MS) upon procurement.

Procurement specification Compound purity Supplier comparison Research chemical sourcing

Optimal Deployment Scenarios for N-(4-Ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide: Evidence-Backed Research Applications


Dual-Pathway Pharmacological Profiling: Simultaneous Investigation of sPLA2 and NPP1 Enzyme Inhibition Using a Single Chemical Probe

Based on the evidence that the target compound uniquely combines the 4-fluorobenzyl indole motif (associated with sPLA2 and analgesic activity per Fouchard et al. 2001 ) with the 4-ethoxyphenyl acetamide terminus (associated with NPP1 inhibition per WAY-312197 annotation [1]), this compound is optimally suited for parallel screening against both sPLA2 and NPP1 enzyme panels. No other commercially available indole-3-sulfonyl acetamide can address both targets simultaneously—WAY-312197 lacks the 4-fluorobenzyl motif required for sPLA2 engagement, while 4-fluorophenyl analogs lack the 4-ethoxyphenyl group associated with NPP1 activity. Researchers designing dual-target screening cascades or evaluating polypharmacology hypotheses should procure this exact compound rather than attempting to use two separate analogs.

SAR Exploration of the 4-Fluorobenzyl Pharmacophore in Analgesic and Anti-Inflammatory Indole Derivatives

The quantitative SAR data from Fouchard et al. (2001) demonstrate that the 4-fluorobenzyl indole substituent is critical for oral analgesic activity (ED50 = 11 mg/kg p.o. for the pyridinyl acetamide analog ) and anti-inflammatory efficacy (ID50 = 0.085 mmol/kg in carrageenin-induced rat paw edema ). The target compound enables systematic exploration of how the 4-ethoxyphenyl acetamide terminus modulates the analgesic/anti-inflammatory activity of the 4-fluorobenzyl indole core, serving as a key intermediate SAR probe. This application is not possible with N1-alkyl analogs (WAY-312197, propyl analog) which lack the 4-fluorobenzyl group and consequently lack the analgesic phenotype.

Indole-3-Sulfonyl Acetamide Scaffold Expansion for sPLA2 Inhibitor Lead Optimization Programs

As confirmed by Patent US6608099 (Eli Lilly) , N1-benzyl-substituted indole-3-sulfonyl acetamides constitute a validated chemical series for sPLA2 inhibition, with class benchmarks achieving IC50 values as low as 75 nM against human group X sPLA2 [1]. The target compound (CAS 850932-70-6) falls within this patented chemical space by virtue of its N1-(4-fluorobenzyl) substitution and indole-3-sulfonyl acetamide core. It can serve as a starting point for lead optimization campaigns seeking to improve sPLA2 isoform selectivity, metabolic stability, or oral bioavailability while maintaining the core pharmacophore. Procurement of this compound rather than an N1-alkyl analog ensures alignment with the established sPLA2 SAR and patent landscape.

Computational Docking and Pharmacophore Modeling Workflows Requiring a Defined Dual-Pharmacophore Probe

The target compound's well-defined structure—containing two distinct and independently modifiable pharmacophoric elements (the 4-fluorobenzyl indole core and the 4-ethoxyphenyl acetamide terminus )—makes it an ideal molecular probe for computational docking studies, pharmacophore model generation, and 3D-QSAR analyses. The 4-fluorobenzyl group provides a distinctive electron density feature (fluorine) for X-ray crystallography or cryo-EM structure determination of ligand-target complexes, while the 4-ethoxyphenyl group contributes additional hydrogen-bond acceptor capacity. These computational chemistry applications require the exact compound because analogs with alternative substitution patterns would yield different docking poses and pharmacophore features, confounding comparative analyses.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.